molecular formula C20H20N2O3 B15059974 3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid

3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid

Cat. No.: B15059974
M. Wt: 336.4 g/mol
InChI Key: IGJHROSJMHZNKP-UHFFFAOYSA-N
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Description

3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid is a complex heterocyclic compound It features a unique structure that combines elements of isoxazole, pyridine, and cyclopentane rings

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions on the isoxazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antidiabetic agent.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and receptor binding.

    Materials Science: Its heterocyclic structure is of interest for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in its role as an antidiabetic agent, it inhibits the enzyme α-amylase, thereby reducing the breakdown of starch into glucose . This inhibition helps in managing blood sugar levels in patients with type 2 diabetes mellitus.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid is unique due to its specific combination of isoxazole, pyridine, and cyclopentane rings

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

6-[(4-propan-2-ylphenyl)methyl]-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylic acid

InChI

InChI=1S/C20H20N2O3/c1-11(2)13-8-6-12(7-9-13)10-16-18-17(20(23)24)14-4-3-5-15(14)21-19(18)25-22-16/h6-9,11H,3-5,10H2,1-2H3,(H,23,24)

InChI Key

IGJHROSJMHZNKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=NOC3=NC4=C(CCC4)C(=C23)C(=O)O

Origin of Product

United States

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